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I. Introduction: The Unique Role of POPE in Advanced Drug Delivery
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) is a glycerophospholipid that is integral to the structure and function of biological me

is composed of a glycerol backbone, a saturated palmitic acid (16:0) at the sn-1 position, an unsaturated oleic acid (18:1) at the sn-2 position, and a

phosphoethanolamine head group.[2][3] This specific molecular architecture confers unique physicochemical properties that make POPE a cornersto

development of sophisticated drug delivery systems.

Unlike cylindrical phospholipids such as phosphatidylcholine (PC), which readily form stable, flat bilayers, POPE possesses a smaller headgroup rela

chains. This gives the molecule a "cone" shape, which introduces negative curvature strain into a lipid bilayer.[4] While this property is vital for biologic

like membrane fusion and fission, it also means POPE, on its own, does not form stable lamellar (bilayer) vesicles under physiological conditions (pH

Instead, it preferentially forms a non-lamellar, hexagonal II (HII) phase.[2][5] This tendency to transition from a bilayer to a non-bilayer structure is the 

in drug delivery, enabling the design of "smart" nanoparticles that can destabilize and release their payload in response to specific environmental trigg

These application notes will elucidate the mechanisms by which POPE's unique properties are harnessed and provide detailed protocols for the formu

characterization of POPE-containing drug delivery systems, with a focus on pH-sensitive liposomes.

II. Physicochemical Properties of POPE
A clear understanding of POPE's properties is essential for rational formulation design.

Property Value / Description Significance in Drug Delivery

Molecular Formula C₃₉H₇₆NO₈P Defines the basic chemical identity.[3][6]

Molecular Weight ~718.0 g/mol Crucial for calculating molar ratios in formulations

Molecular Shape Cone-shaped
Induces negative curvature strain, predisposing

membranes to non-bilayer structures and fusion.[

Phase Behavior Prefers non-lamellar, hexagonal (HII) phase

The lamellar-to-hexagonal phase transition is the

primary mechanism for payload release in stimuli

responsive systems.[5]

Main Phase Transition Lβ (gel) to Lα (liquid-crystalline) ~28-31°C

Formulations must be prepared and handled abov

temperature to ensure lipid fluidity and proper ves

formation.[8][9]

Solubility
Soluble in organic solvents like chloroform and

methanol.

Allows for easy mixing with other lipids during the

stages of nanoparticle preparation.[2]

III. Core Applications in Drug Delivery
POPE is rarely used alone but serves as a critical "fusogenic" or "destabilizing" component in multi-lipid systems. Its primary applications leverage its 

undergo a conformational phase change in response to environmental cues.
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pH-Sensitive Liposomes for Tumor and Endosomal Targeting
Pathological tissues like solid tumors often exhibit a slightly acidic extracellular pH (around 6.5-7.0), and the interior of cellular endosomes is significa

(pH 5.0-6.0).[10] This pH gradient provides a robust trigger for targeted drug release.

Mechanism of Action: In pH-sensitive formulations, POPE is combined with a weakly acidic amphiphile, such as cholesteryl hemisuccinate (CHEMS) 

[11]

At Physiological pH (7.4): The acidic lipid (e.g., CHEMS) is deprotonated, carrying a negative charge. This charge creates electrostatic repulsion be

headgroups and provides the steric bulk necessary to stabilize POPE in a lamellar bilayer, resulting in a stable liposome that can circulate in the blo

At Acidic pH (<6.8): The acidic lipid becomes protonated, losing its negative charge.[10] The loss of electrostatic repulsion and steric hindrance allo

shaped POPE lipids to adopt their preferred HII phase. This structural transition disrupts the liposomal membrane, leading to rapid release of the e

drug payload precisely at the target site (e.g., within a tumor microenvironment or after endocytosis into a cancer cell).

Below is a diagram illustrating this pH-triggered mechanism.

Physiological pH (7.4) - Bloodstream

Acidic pH (<6.8) - Tumor/Endosome

Protonation
of CHEMS

Stable Bilayer
POPE + Charged CHEMS

Drug is Retained

H-II Phase Transition
POPE + Protonated CHEMS

Rapid Drug Release

 

Step 1: Lipid Mixing
Dissolve POPE, CHEMS, Cholesterol

in Chloroform/Methanol

Step 2: Film Formation
Remove solvent via rotary evaporation

to create a thin lipid film

Step 3: Vacuum Drying
Dry film under high vacuum (e.g., overnight)

to remove residual solvent

Step 4: Hydration
Hydrate film with aqueous drug solution

above lipid Tm, with agitation

Step 5: Size Reduction (Extrusion)
Pass hydrated lipid suspension through

100 nm polycarbonate membranes

Step 6: Purification
Remove unencapsulated drug via

size exclusion chromatography

Final Product
Homogenous pH-Sensitive Liposomes

Click to download full resolution via product page

Caption: Workflow for preparing liposomes via the thin-film hydration method.
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1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)

Cholesteryl hemisuccinate (CHEMS)

Cholesterol

Chloroform and Methanol (HPLC grade)

Aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)

Drug to be encapsulated

Rotary evaporator

Vacuum pump

Water bath or heating block

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Size exclusion chromatography column (e.g., Sephadex G-50)

Methodology:

Lipid Film Preparation: a. Calculate the required amounts of POPE, CHEMS, and Cholesterol for your desired molar ratio and final lipid concentrati

mg/mL). b. Dissolve the lipids in a sufficient volume of a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. Ensure the solution is c

the flask to a rotary evaporator. Submerge the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 40°C). d

pressure and rotate the flask to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask. e. Place the flas

vacuum for at least 2 hours (preferably overnight) to ensure complete removal of any residual solvent.

Hydration: a. Prepare your hydration buffer containing the hydrophilic drug to be encapsulated. b. Warm the hydration buffer to the same temperatu

film (e.g., 40°C). c. Add the warm buffer to the flask containing the dry lipid film. d. Agitate the flask by hand or using a vortex mixer. The lipid film w

disperse to form a milky suspension of multilamellar vesicles (MLVs). [12]Allow this to hydrate for at least 30-60 minutes above the lipid Tm.

Sizing by Extrusion: a. Assemble the lipid extruder according to the manufacturer's instructions, pre-fitted with two stacked polycarbonate membran

desired pore size (e.g., 100 nm). b. Heat the extruder assembly to the hydration temperature. c. Load the MLV suspension into one of the extruder 

Pass the lipid suspension back and forth through the membranes for an odd number of passes (e.g., 11-21 times). This process applies mechanica

break down the large MLVs into smaller, more uniform LUVs. [13]The suspension should become progressively more translucent.

Purification: a. To separate the encapsulated drug from the free, unencapsulated drug, pass the final liposome suspension through a size exclusion

chromatography column. b. The larger liposomes will elute first in the void volume, while the smaller, free drug molecules will be retained by the co

Collect the fractions containing the purified liposomes.

Protocol 2: Characterization of POPE-Based Liposomes
Effective characterization is critical to ensure the formulation meets the required specifications for size, stability, and drug loading.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

Technique: Dynamic Light Scattering (DLS).

Procedure: Dilute a small aliquot of the liposome suspension in the appropriate buffer. Analyze using a DLS instrument.

Expected Outcome: For an extruded formulation, expect a mean particle size around 100-120 nm with a low PDI (< 0.2), indicating a monodisperse

The zeta potential will depend on the formulation and pH; for a POPE:CHEMS system at pH 7.4, it should be negative due to the deprotonated CH

2. Encapsulation Efficiency (EE%):
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Principle: Quantify the amount of drug encapsulated within the liposomes relative to the initial total amount of drug used.

Procedure: a. Take a known volume of the unpurified liposome suspension. Disrupt the liposomes by adding a suitable solvent or detergent (e.g., T

release the encapsulated drug. Measure the drug concentration using an appropriate analytical method (e.g., UV-Vis spectrophotometry or fluoresc

spectroscopy). This is the Total Drug. b. Separate the free drug from the liposomes using a mini spin column. Quantify the drug in the eluate. This is

Drug. c. Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] * 100

Expected Outcome: EE% is highly dependent on the drug and lipid composition but values ranging from 10% to 50% or higher can be achieved.

3. In Vitro pH-Sensitive Drug Release:

Principle: Demonstrate that drug release is accelerated at acidic pH compared to physiological pH.

Procedure: a. Place a known volume of purified liposomes into a dialysis bag (with a molecular weight cut-off that allows free drug to pass but retai

b. Submerge the dialysis bag into a larger volume of release buffer, either at pH 7.4 or an acidic pH (e.g., 5.5). Maintain constant temperature (37°C

stirring. c. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from the release buffer outside the dialysis bag. d. Quantify

drug released into the buffer at each time point.

Expected Outcome: The cumulative drug release should be significantly higher and faster at pH 5.5 compared to pH 7.4, confirming the pH-sensitiv

formulation.

Example In Vitro Release Data:

Time (hours) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 5.5 (%)

0 0 0

1 5.2 45.8

4 10.1 78.3

8 14.5 89.1

24 21.3 92.4

graph G {

layout=neato;

node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124"];

edge [fontname="Arial", color="#5F6368"];

// Central Node

Lipo [label="POPE-Based Liposome\n(Final Product)", shape=ellipse, pos="0,0!", fillcolor="#34A853", fontcolor=

// Characterization Nodes

DLS [label="Dynamic Light Scattering\n(DLS)", pos="-3,2!", fillcolor="#F1F3F4"];

EE [label="Encapsulation Efficiency\n(EE%)", pos="3,2!", fillcolor="#F1F3F4"];

Release [label="In Vitro Release Study", pos="0,-2.5!", fillcolor="#F1F3F4"];

// DLS Outputs

Size [label="Particle Size", shape=note, pos="-4.5,3.5!"];

PDI [label="PDI", shape=note, pos="-3,3.5!"];

Zeta [label="Zeta Potential", shape=note, pos="-1.5,3.5!"];
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// EE Output

Loading [label="Drug Load", shape=note, pos="3,3.5!"];

// Release Output

pH_Sense [label="pH-Sensitivity", shape=note, pos="0,-4!"];

// Connections

Lipo -> DLS [label="Measures"];

Lipo -> EE [label="Determines"];

Lipo -> Release [label="Tests"];

DLS -> Size [style=dotted, arrowhead=none];

DLS -> PDI [style=dotted, arrowhead=none];

DLS -> Zeta [style=dotted, arrowhead=none];

EE -> Loading [style=dotted, arrowhead=none];

Release -> pH_Sense [style=dotted, arrowhead=none];

}

Caption: Key characterization assays for validating POPE-based liposomes.

V. Conclusion and Future Outlook
1-Palmitoyl-2-oleoyl-phosphatidylethanolamine is a powerful tool in the drug delivery scientist's arsenal. Its unique, cone-shaped geometry and result

to form non-lamellar phases are not liabilities but rather functional properties that can be cleverly exploited to create delivery systems that respond to 

environments of diseased tissues and cellular compartments. The protocols outlined here provide a robust starting point for developing and validating

liposomes. As the demand for intracellular and targeted delivery of complex biologics like mRNA and proteins continues to grow, the rational applicatio

lipids like POPE will be more critical than ever in translating these advanced therapeutics into clinical realities.

VI. References
Wikipedia. (n.d.). Phosphatidylethanolamine. Retrieved from

Creative Proteomics. (n.d.). Overview of Phosphatidylethanolamine - Lipidomics. Retrieved from

Joardar, A., & Pattnaik, G. P. (2021). Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumve

Classical Stalk Model. The Journal of Physical Chemistry B, 125(48), 13192-13202. Retrieved from [Link]

Lee, Y., & Thompson, D. H. (2017). Stimuli-Responsive Liposomes for Drug Delivery. WIREs Nanomedicine and Nanobiotechnology, 9(5), e1450. R

[Link]

Joardar, A., & Pattnaik, G. P. (2021). Effect of Phosphatidylethanolamine and Oleic Acid on Membrane Fusion: Phosphatidylethanolamine Circumve

Classical Stalk Model. ACS Publications. Retrieved from [Link]

Creative Proteomics. (n.d.). Phosphatidylethanolamine: Structure, Functions, and Metabolism. Retrieved from

Le, T. P., & Pastor, R. W. (2007). Molecular Characterization of Gel and Liquid-Crystalline Structures of Fully Hydrated POPC and POPE Bilayers. T

Physical Chemistry B, 111(31), 9317-9327. Retrieved from [Link]

Chaudhuri, A., et al. (2010). Phase behavior of phospholipid–phytosterol membranes. Soft Matter, 6(12), 2691-2701. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34842347/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5546221/
https://pubs.acs.org/doi/10.1021/acs.jpcb.1c08044
https://pubs.acs.org/doi/10.1021/jp071142p
https://pubs.rsc.org/en/content/articlelanding/2010/sm/b927361b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seantier, B., & Kasas, S. (2007). Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers. Biophysical Journal, 93(1

Retrieved from [Link]

BOC Sciences. (n.d.). 1-palmitoyl-2-oleoyl-phosphatidylethanolamine; POPE. Retrieved from

CymitQuimica. (n.d.). CAS 10015-88-0: 1-Palmitoyl-2-oleoylphosphatidylethanolamine. Retrieved from

Dong, Y., et al. (2016). Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery. Methods in Molecular Biology, 1445, 157-166. 

[Link]

National Center for Biotechnology Information. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine. PubChem Compound Database. Re

[Link]

Al-Ahmady, Z. S., & Kostarelos, K. (2021). Recent Advances in pH-Responsive Liposomes: Lessons Learnt and New Directions in Nanomedicine D

Pharmaceutics, 13(6), 834. Retrieved from [Link]

Murzyn, K., et al. (2005). Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane. Biophysical Journal

1103. Retrieved from [Link]

Gupta, B., et al. (2017). pH-sensitive liposomes. Therapeutic Delivery, 8(10), 875-893. Retrieved from [Link]

MedChemExpress. (n.d.). 1-Palmitoyl-2-oleoyl-sn-glycero-3-PE (1,2-POPE). Retrieved from

Kumar, R. (n.d.). LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. Retrieved from

National Center for Biotechnology Information. (n.d.). 1-Palmitoyl-2-oleoylphosphatidylethanolamine. PubChem Compound Database. Retrieve

ResearchGate. (n.d.). Molecular structures of POPC, POPE, and Cholesterol. Retrieved from [Link]

Singh, S., et al. (2023). pH-sensitive liposomes bearing a chemotherapeutic agent and a natural apoptosis modulator for effective intracellular deliv

tumor. Drug Delivery and Translational Research, 13(12), 2961-2981. Retrieved from [Link]

van der Veen, J. N. (2022). mRNA and drug delivery with lipid-based nanoparticles. Scholarly Publications Leiden University. Retrieved from [Link]

Lin, Y. C., & MacDermaid, C. M. (2022). Impact of Lipid Composition on Membrane Partitioning and Permeability of Gas Molecules. Membranes, 12

Retrieved from [Link]

ResearchGate. (2018). I am trying to make LUV liposomes composed of POPE:POPG, and seem to have problems with the hydration process. An

that could help? Retrieved from [Link]

Kumar, P., & Singh, S. (2020). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Nanotheranostics, 4(4)

Retrieved from [Link]

Hou, X., et al. (2021). Lipid nanoparticles for mRNA delivery. Nature Reviews Materials, 6(12), 1078-1094. Retrieved from [Link]

ResearchGate. (2024). Fusogenic Liposomes for the Intracellular Delivery of Phosphocreatine. Retrieved from [Link]

Genetic Literacy Project. (2017). Pope Francis backs gene editing to treat human diseases, but cautions against ‘throwaway culture’. Retrieved from

Sigma-Aldrich. (n.d.). Liposome Preparation. Avanti Research™. Retrieved from

Li, Y., et al. (2018). Delivery of docetaxel using pH-sensitive liposomes based on D-α-tocopheryl poly(2-ethyl-2-oxazoline) succinate. International J

Nanomedicine, 13, 5549-5564. Retrieved from [Link]

Catholic News Agency. (2021). Pope Francis appoints inventors of CRISPR gene editing to Pontifical Academy of Sciences. Retrieved from [Link]

BOC Sciences. (n.d.). Lipid Nanoparticles for mRNA Delivery. Retrieved from

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.cell.com/biophysj/fulltext/S0006-3495(07)71012-7
https://www.benchchem.com/product/b168058?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5552395/
https://pubchem.ncbi.nlm.nih.gov/compound/5283496
https://www.mdpi.com/1999-4923/13/6/834
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1305128/
https://www.researchgate.net/publication/320872242_pH-sensitive_liposomes
https://www.benchchem.com/product/b168058?utm_src=pdf-body
https://www.researchgate.net/figure/Molecular-structures-of-POPC-POPE-and-Cholesterol_fig1_221769114
https://pubmed.ncbi.nlm.nih.gov/37308705/
https://scholarlypublications.universiteitleiden.nl/handle/1887/3454845
https://www.mdpi.com/2077-0375/12/3/299
https://www.researchgate.net/post/I_am_trying_to_make_LUV_liposomes_composed_of_POPE_POPG_and_seem_to_have_problems_with_the_hydration_process_Any_suggestions_that_could_help
https://www.net-journal.org/article/view/3642
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8352123/
https://www.researchgate.net/publication/384795493_Fusogenic_Liposomes_for_the_Intracellular_Delivery_of_Phosphocreatine
https://www.scienceopen.com/document?vid=499c0d5a-8e2b-42f2-8c1c-99c5c7d853e3
https://www.catholicnewsagency.com/news/248642/pope-francis-appoints-inventors-of-crispr-gene-editing-to-pontifical-academy-of-sciences
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jan, N., & Resnik, M. (2022). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emp

Polyphenols. Molecules, 27(19), 6598. Retrieved from [Link]

National Catholic Reporter. (2008). Vatican issues new document on biotechnology. Retrieved from [Link]

bioRxiv. (2024). Membrane fusion-based drug delivery liposomes transiently modify the material properties of synthetic and biological membranes. 

[Link]

Sercombe, L., et al. (2015). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanom

Application. Frontiers in Pharmacology, 6, 286. Retrieved from [Link]

Pope Francis. (2017). Scientists must defend creation from distorted use by biotech. Retrieved from [Link]

Patel, R. R., et al. (2012). Drug delivery systems: An updated review. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S2-S9. Retrieved from

Bernkop-Schnürch, A., et al. (2025). Fusogenic lipid nanocarriers: Nature-inspired design for advanced drug delivery systems. Current Opinion in C

Interface Science, 71, 103667. Retrieved from [Link]

MDPI. (n.d.). Liposomal Formulations: A Recent Update. Retrieved from [Link]

Christian Post. (2017). Pope Francis Cautions Against Dangers of Genetic Manipulation That Can Create 'Super Humans'. Retrieved from [Link]

MDPI. (2024). Fusogenic Liposomes for the Intracellular Delivery of Phosphocreatine. Retrieved from [Link]

Semantic Scholar. (n.d.). Fusogenic Liposomes as Nanocarriers for the Delivery of Intracellular Proteins. Retrieved from [Link]

MDPI. (n.d.). A Systematic Review of Advanced Drug Delivery Systems: Engineering Strategies, Barrier Penetration, and Clinical Progress (2016–A

Retrieved from [Link]

Sercombe, L., et al. (2015). Liposomal Formulations in Clinical Use: An Updated Review. Pharmaceutics, 7(4), 205-227. Retrieved from [Link]

Giramkar, P. D., et al. (2023). A REVIEW: DRUG DELIVERY SYSTEMS. International Journal of Novel Research and Development, 8(4), a339-a35

from [Link]

ResearchGate. (2025). Formulation Methods and Applications of Liposomes in Drug Delivery: Review Article. Retrieved from [Link]

Hashemi, S., et al. (2021). Advances in Molecularly Imprinted Polymers as Drug Delivery Systems. Molecules, 26(12), 3589. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Phosphatidylethanolamine: Structure, Functions, and Metabolism - Creative Proteomics [creative-proteomics.com]

2. bocsci.com [bocsci.com]

3. CAS 10015-88-0: 1-Palmitoyl-2-oleoylphosphatidylethanolami… [cymitquimica.com]

4. Overview of Phosphatidylethanolamine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

5. medchemexpress.com [medchemexpress.com]

6. 1-Palmitoyl-2-oleoylphosphatidylethanolamine | C39H76NO8P | CID 5282290 - PubChem [pubchem.ncbi.nlm.nih.gov]

7. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine | C39H76NO8P | CID 5283496 - PubChem [pubchem.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.mdpi.com/1420-3049/27/19/6598
https://www.ncronline.org/vatican-issues-new-document-biotechnology
https://www.biorxiv.org/content/10.1101/2024.08.14.608078v1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4663543/
https://www.ncronline.org/news/vatican/pope-francis-scientists-must-defend-creation-distorted-use-biotech
https://pubmed.ncbi.nlm.nih.gov/40974879/
https://www.mdpi.com/1999-4923/15/8/2102
https://www.christianpost.com/news/pope-francis-cautions-against-dangers-of-genetic-manipulation-that-can-create-super-humans.html
https://www.mdpi.com/1999-4923/16/10/1449
https://www.semanticscholar.org/paper/Fusogenic-Liposomes-as-Nanocarriers-for-the-of-Montis-Chessa/2767098e945c85b5d190288210350d3c5f210d32
https://www.mdpi.com/1999-4923/17/5/720
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4695842/
https://www.ijnrd.org/papers/IJNRD2304041.pdf
https://www.researchgate.net/publication/385412401_Formulation_Methods_and_Applications_of_Liposomes_in_Drug_Delivery_Review_Article
https://pubmed.ncbi.nlm.nih.gov/34208380/
https://www.benchchem.com/product/b168058?utm_src=pdf-custom-synthesis
https://www.creative-proteomics.com/resource/phosphatidylethanolamine-structure-functions-metabolism.htm
https://www.bocsci.com/product/1-palmitoyl-2-oleoyl-phosphatidylethanolamine-cas-26662-94-2-312929.html
https://cymitquimica.com/cas/10015-88-0/
https://lipidomics.creative-proteomics.com/resource/overview-of-phosphatidylethanolamine.htm
https://www.medchemexpress.com/1-palmitoyl-2-oleoyl-sn-glycero-3-pe.html
https://pubchem.ncbi.nlm.nih.gov/compound/1-Palmitoyl-2-oleoylphosphatidylethanolamine
https://pubchem.ncbi.nlm.nih.gov/compound/5283496
https://pubs.acs.org/doi/10.1021/jp0686339
https://pmc.ncbi.nlm.nih.gov/articles/PMC2726303/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168058?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. romanpub.com [romanpub.com]

13. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PM
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes & Protocols: 1-Palmitoyl-2-oleoyl-phosphatidylethanolamine (POPE) in Drug Delivery Syste
BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168058#1-palmitoyl-2-oleoyl-phosphatidylethanolamine-in-
systems]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental 

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

compatibility check]
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